5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one
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Overview
Description
5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound is characterized by a pyrrolidinone ring substituted with a tert-butyl group, a hydroxyl group, and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one typically involves the reaction of tert-butylamine with a suitable precursor, such as 3-hydroxy-3-methylbutyrolactone, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the pyrrolidinone ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields a secondary alcohol .
Scientific Research Applications
5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone: A basic structure similar to 5-Tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one but without the tert-butyl and hydroxyl groups.
3-Hydroxy-3-methylpyrrolidin-2-one: Lacks the tert-butyl group.
5-Tert-butyl-3-methylpyrrolidin-2-one: Lacks the hydroxyl group
Uniqueness
This compound is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-tert-butyl-3-hydroxy-3-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)6-5-9(4,12)7(11)10-6/h6,12H,5H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFCEWRRPIVJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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